

Z-D-Tyrosine: A Comprehensive Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-tyrosine, a protected derivative of the amino acid D-tyrosine, is a crucial building block in the synthesis of peptides and other complex organic molecules. Its benzyloxycarbonyl (Z) protecting group on the amine function allows for controlled and specific chemical reactions, making it an invaluable tool in the fields of medicinal chemistry, drug discovery, and materials science. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **Z-D-tyrosine**, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Z-D-tyrosine** are summarized in the tables below. These properties are critical for its handling, storage, and application in various experimental settings.

General and Physical Properties



Property	Value	Reference
Chemical Name	N-Benzyloxycarbonyl-D- tyrosine	[1][2]
Synonyms	Cbz-D-tyrosine, Z-D-Tyr-OH	[1][2]
CAS Number	64205-12-5	[1][2][3][4][5][6]
Molecular Formula	C17H17NO5	[1][3][4][6]
Molecular Weight	315.32 g/mol	[1][2][3][4][5]
Appearance	White to off-white or light yellow solid/powder	[4][6][7]
Melting Point	90-102 °C	[2][6]
Optical Rotation	[α] ²⁰ /D: -8.5° ± 1.5° (c=3.461% in acetic acid)	[6]

Solubility and Storage

Property	Details	Reference
Solubility	Soluble in Dimethyl sulfoxide (DMSO) at 100 mg/mL (317.14 mM). Also soluble in methanol.	[2][4][7]
Storage (Powder)	Recommended storage at -20°C for up to 3 years, or at 4°C for up to 2 years. Store in a dry and sealed place.	[1][4][7]
Storage (In Solvent)	At -80°C for up to 6 months, or at -20°C for up to 1 month.	[4][7]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of **Z-D-tyrosine** are provided below. These protocols are based on standard laboratory practices and can be adapted to specific equipment and regulatory requirements.



Determination of Melting Point

Objective: To determine the temperature range over which **Z-D-tyrosine** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry Z-D-tyrosine is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
 - The measurement is repeated with a fresh sample, heating at a slower rate (e.g., 1-2
 °C/min) starting from approximately 20 °C below the approximate melting point.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is recorded as the completion of melting. This range is reported as the melting point.

Measurement of Optical Rotation

Objective: To measure the specific rotation of **Z-D-tyrosine**, confirming its enantiomeric purity.

Methodology:

- Sample Preparation: A solution of **Z-D-tyrosine** is prepared by accurately weighing a known amount of the compound and dissolving it in a precise volume of glacial acetic acid to achieve a concentration of 3.461 g/100 mL.
- Instrumentation: A calibrated polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed.



• Procedure:

- The polarimeter is calibrated using a blank solution (glacial acetic acid).
- The sample tube (of a known path length, e.g., 1 dm) is filled with the prepared Z-D-tyrosine solution, ensuring no air bubbles are present.
- The observed rotation (α) of the sample solution is measured at a constant temperature (20 °C).
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (I \times c)$ where:
 - \bullet α is the observed rotation in degrees.
 - I is the path length of the sample tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Solubility Assessment

Objective: To determine the solubility of **Z-D-tyrosine** in a given solvent.

Methodology (Shake-Flask Method):

Procedure:

- An excess amount of **Z-D-tyrosine** is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to separate the undissolved solid.
- The concentration of **Z-D-tyrosine** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The solubility is expressed as mg/mL or mol/L.



Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **Z-D-tyrosine** sample.

Methodology (Reverse-Phase HPLC):

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversephase column, and a gradient pump.
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water.
 - B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Sample Preparation: A solution of **Z-D-tyrosine** is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
 - A linear gradient is run from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 20 minutes).
 - The flow rate is maintained at a constant value (e.g., 1 mL/min).
 - The column temperature is controlled (e.g., 25 °C).
 - Detection is performed at a wavelength where the compound absorbs UV light (e.g., 254 nm).
- Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to **Z-D-tyrosine** relative to the total area of all peaks in the chromatogram.

Visualizations Chemical Structure of Z-D-Tyrosine



Phenolic hydroxyl group

D-tyrosine backbone

Benzyloxycarbonyl (Z) group

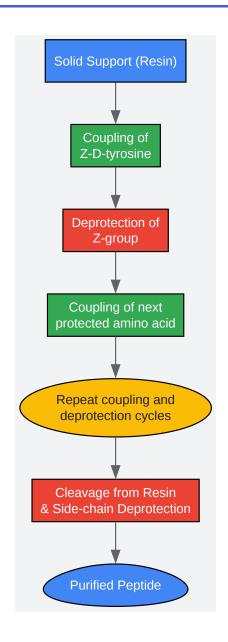
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Caption: Chemical structure of **Z-D-tyrosine** highlighting key functional groups.

Logical Workflow: Application in Peptide Synthesis

Z-D-tyrosine is a fundamental component in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug development and biochemical research. The following diagram illustrates its logical role in the process.





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Caption: Simplified workflow of **Z-D-tyrosine**'s use in solid-phase peptide synthesis.

Conclusion

This technical guide provides a detailed examination of the physical and chemical properties of **Z-D-tyrosine**, tailored for the scientific community. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its analysis and quality control. The visualizations serve to illustrate its chemical structure and its logical application in the critical process of peptide synthesis. A thorough understanding of these



properties is paramount for the successful and reproducible use of **Z-D-tyrosine** in research and development endeavors.

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